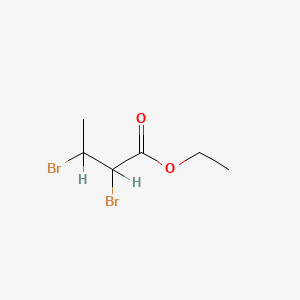

Ethyl 2,3-dibromobutyrate

Description

Historical Context and Early Studies of Brominated Esters in Organic Chemistry

The study of brominated compounds has a rich history in organic synthesis. acs.org Bromination reactions, in general, are fundamental transformations, and the use of molecular bromine has long been a staple in the chemist's toolkit. acs.org Early investigations into brominated esters were often intertwined with the broader exploration of halogenation reactions and the reactivity of carboxylic acid derivatives.

One of the foundational methods for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction, which involves treating a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide. fiveable.memasterorganicchemistry.com This reaction proceeds through an acid bromide intermediate, which then enolizes and reacts with bromine at the α-position. masterorganicchemistry.com While this reaction directly produces α-bromo acyl bromides, subsequent reaction with an alcohol would yield the corresponding α-brominated ester. fiveable.me

Another significant area of early study was the addition of bromine to α,β-unsaturated esters. A study on the addition of bromine to ethyl crotonate under various conditions yielded ethyl α,β-dibromobutyrate, demonstrating a direct method for the synthesis of vicinal dibromo esters. uni.edu This work highlighted the influence of reaction conditions on the stereochemistry of the product. uni.edu The Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861, provided a method for the synthesis of organic halides from the silver salts of carboxylic acids, further expanding the toolbox for creating brominated compounds. wikipedia.org These early studies laid the groundwork for understanding the synthesis and reactivity of brominated esters like ethyl 2,3-dibromobutyrate.

Significance and Relevance in Contemporary Organic Synthesis Research

This compound and other brominated esters continue to be valuable intermediates in modern organic synthesis. Their significance lies in the reactivity of the carbon-bromine bonds, which allows for a variety of subsequent transformations. The bromine atoms serve as good leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

For instance, α-brominated esters are key precursors in the Reformatsky reaction, where they react with a carbonyl compound in the presence of zinc to form β-hydroxy esters. While this compound itself is a vicinal dibromide, its structural motif is relevant to the broader class of halogenated esters used in carbon-carbon bond-forming reactions.

Furthermore, the elimination of bromine from vicinal dibromides can be a useful method for the synthesis of alkenes. This reactivity makes compounds like this compound potential precursors to unsaturated esters, which are themselves versatile synthetic intermediates. The presence of two bromine atoms offers the potential for sequential and selective reactions, adding to its synthetic utility.

Recent research has also focused on the use of brominated compounds in the synthesis of flame retardants and pharmaceuticals. nih.govacs.orgeeer.orgnih.gov While specific applications of this compound in these areas are not extensively documented in the provided results, the broader class of bromo-organic compounds is of significant interest. acs.org

Overview of Research Trajectories for this compound

Current and future research involving this compound is likely to follow several key trajectories:

Development of Novel Synthetic Methodologies: Exploration of new and more efficient methods for the synthesis of this compound and related dibrominated esters will likely continue. This includes the use of new brominating agents and catalysts to improve yields and stereoselectivity. acs.org

Applications in Stereoselective Synthesis: The two chiral centers in this compound make it an interesting substrate for stereoselective reactions. Research focused on controlling the stereochemical outcome of reactions involving this compound could lead to the synthesis of complex, stereochemically defined molecules.

Use as a Precursor to Heterocyclic Compounds: The reactivity of the two carbon-bromine bonds makes this compound a potential starting material for the synthesis of various heterocyclic compounds. Reactions with dinucleophiles could provide pathways to novel ring systems.

Exploration in Materials Science: Brominated compounds have applications in the development of new materials, including polymers and flame retardants. nih.goveeer.org Research may explore the incorporation of the dibromobutyrate moiety into larger molecular architectures to create materials with specific properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 609-11-0 glpbio.comcalpaclab.comguidechem.comnist.gov |

| Molecular Formula | C6H10Br2O2 calpaclab.comguidechem.comnist.gov |

| Molecular Weight | 273.95 g/mol calpaclab.comnih.gov |

| Boiling Point | 103-104 °C at 17 Torr echemi.com, 110-112°C at 20 mm uni.edu |

| Melting Point | 58.5 °C echemi.comchemicalbook.com |

| Density | 1.69 g/cm³ chemicalbook.com, 1.7014 g/cm³ at 20 °C echemi.com |

| Refractive Index | 1.506 echemi.com |

This table presents a selection of reported physical and chemical properties for this compound.

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques. The NIST WebBook provides access to the infrared (IR) spectrum of the compound, which is crucial for identifying the functional groups present in the molecule. nist.gov The IR spectrum would show characteristic absorptions for the ester carbonyl group (C=O) and the carbon-bromine (C-Br) bonds. Mass spectrometry data, specifically from electron ionization (EI), is also available, providing information about the molecular weight and fragmentation pattern of the molecule. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating the precise connectivity and stereochemistry of the molecule, though specific NMR data is not detailed in the provided search results.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c1-3-10-6(9)5(8)4(2)7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZLAXFGOUPECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870680 | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-11-0 | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dibromobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dibromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,3 Dibromobutyrate

Halogenation Reactions of Unsaturated Esters

The synthesis of vicinal dihalides, such as Ethyl 2,3-dibromobutyrate, is commonly achieved through the electrophilic addition of halogens to the carbon-carbon double bond of alkenes. This fundamental reaction is a cornerstone of organic synthesis, allowing for the straightforward conversion of unsaturated esters into their saturated, dibrominated analogs.

The direct addition of molecular bromine (Br₂) to ethyl crotonate is a primary and efficient method for preparing this compound. Research has demonstrated that the reaction of ethyl crotonate with bromine in the absence of a solvent can produce a high yield of the desired product. uni.edu This transformation involves the addition of a bromine atom to each of the two carbons that constitute the double bond in the ethyl crotonate molecule.

The bromination of an alkene, such as ethyl crotonate, proceeds via a two-step electrophilic addition mechanism. youtube.com

Formation of a Bromonium Ion: The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of the alkene. This leads to the formation of a cyclic, three-membered intermediate known as a bromonium ion. pearson.comladykeanecollege.edu.in In this intermediate, the bromine atom is bonded to both carbons of the original double bond, carrying a positive charge.

Nucleophilic Attack: In the second step, a bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. youtube.comladykeanecollege.edu.in This attack occurs from the side opposite to the bromine bridge, leading to the opening of the ring and the formation of the vicinal dibromide. youtube.com

This stepwise mechanism, involving the bridged bromonium ion, is crucial for explaining the stereochemical outcome of the reaction.

The choice of solvent can significantly impact the outcome of the bromination of ethyl crotonate.

Non-polar, Aprotic Solvents: In non-polar solvents like carbon tetrachloride (CCl₄), the reaction generally proceeds as expected, yielding the desired this compound. However, it has been noted that neither ethyl crotonate nor crotonic acid gives a positive test with bromine in carbon tetrachloride at room temperature, suggesting the reaction may require forcing by heat. uni.edu

Hydroxylic (Protic) Solvents: When the bromination is carried out in hydroxylic solvents such as water, methanol, or acetic acid, the solvent molecules can act as nucleophiles. uni.edu They can compete with the bromide ion in attacking the bromonium ion intermediate. This competition leads to the formation of bromohydrins (in water), bromo-methoxy compounds (in methanol), or bromo-acetoxy compounds (in acetic acid) as byproducts alongside the desired dibromide. uni.eduenamine.net The formation of these byproducts can be suppressed by removing the bromide ion as it is formed, for instance, by using silver nitrate. uni.edu

The following table summarizes the effect of different solvents on the bromination of unsaturated esters.

| Solvent Type | Example(s) | Typical Product(s) | Notes |

| No Solvent | Neat | This compound | High yields have been reported for the direct reaction of bromine with ethyl crotonate. uni.edu |

| Non-polar Aprotic | Carbon Tetrachloride (CCl₄) | This compound | The reaction can be sluggish at room temperature. uni.edu |

| Hydroxylic (Protic) | Water, Acetic Acid, Methanol | Mixture of dibromide and bromo-hydroxy, bromo-acetoxy, or bromo-methoxy compounds. | The solvent can participate as a nucleophile, leading to byproducts. uni.edu |

The bromination of alkenes is a stereospecific reaction, meaning the stereochemistry of the starting alkene determines the stereochemistry of the product. youtube.comchemtube3d.com This specificity is a direct consequence of the reaction mechanism.

The nucleophilic attack by the bromide ion on the bromonium ion intermediate occurs from the face opposite to the bridging bromine atom. This results in an anti-addition of the two bromine atoms across the double bond. youtube.comladykeanecollege.edu.inchemistrysteps.com

Bromination of a trans-alkene (like trans-ethyl crotonate) via anti-addition results in the formation of a meso compound, if applicable.

Bromination of a cis-alkene via anti-addition results in the formation of a racemic mixture of enantiomers. youtube.comladykeanecollege.edu.in

Therefore, the specific stereoisomer of this compound obtained depends on the geometry of the starting ethyl crotonate.

While the direct bromination of alkenes is often efficient, catalytic methods can be employed to enhance reactivity or control selectivity. In the broader context of halogenating carbonyl compounds, copper(II) halides have been used to effect α-bromination of ketones. durham.ac.uk For α,β-unsaturated esters, copper-catalyzed cascade reactions involving conjugate reduction followed by other transformations are known. beilstein-journals.org Although direct catalytic bromination of ethyl crotonate is less commonly detailed than direct bromination, Lewis acids can, in principle, polarize the Br-Br bond, enhancing its electrophilicity and facilitating the initial attack on the alkene.

Besides molecular bromine, other reagents can serve as a source of electrophilic bromine. N-bromoacetamide (NBA) is an effective alternative for the bromination of alkenes. enamine.netmanac-inc.co.jp

The key characteristic of NBA in reactions with alkenes is its propensity to favor addition reactions over substitution reactions, such as allylic bromination. manac-inc.co.jp When used in the presence of a nucleophilic solvent like water or acetic acid, NBA is an excellent reagent for forming bromohydrins or bromoacetates, respectively. uni.eduenamine.net The reaction mechanism is believed to involve the initial formation of a bromonium ion, similar to the reaction with Br₂, which is then intercepted by a nucleophile. In the context of synthesizing this compound, using NBA in a non-nucleophilic solvent would be required to avoid byproduct formation. Studies have shown that the reaction between olefins and two equivalents of NBA can lead to the formation of adducts. cdnsciencepub.com

The use of NBA can be advantageous as it is a solid and can be easier to handle than liquid bromine.

Bromination of Ethyl Crotonate and Related Systems

Derivatization from Related Brominated Butanoic Acid Precursors

The synthesis of this compound is frequently accomplished through the modification of a closely related precursor, 2,3-dibromobutyric acid. This approach leverages the reactivity of the carboxylic acid group to form the corresponding ethyl ester.

Esterification of 2,3-Dibromobutyric Acid

The most conventional method for synthesizing this compound is through the direct esterification of 2,3-dibromobutyric acid. This reaction, a classic example of Fischer-Speier esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction mechanism proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity.

Nucleophilic attack by the oxygen atom of ethanol on the carbonyl carbon.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups.

Elimination of a water molecule, forming a protonated ester.

Deprotonation to yield the final product, this compound, and regeneration of the acid catalyst.

The process is typically carried out under reflux conditions to accelerate the reaction rate. scienceready.com.au As it is an equilibrium reaction, specific techniques are often employed to drive the reaction towards the product side.

Table 1: Key Parameters in Fischer Esterification of 2,3-Dibromobutyric Acid

| Parameter | Description | Purpose |

|---|---|---|

| Reactants | 2,3-Dibromobutyric Acid, Ethanol | Carboxylic acid and alcohol precursors. |

| Catalyst | Concentrated H₂SO₄ | Increases the reaction rate by protonating the carbonyl group. scienceready.com.au |

| Condition | Reflux (Heating) | Provides the necessary activation energy and speeds up the reaction. scienceready.com.au |

| Byproduct | Water | Produced alongside the ester. scienceready.com.au |

Advanced Esterification Techniques and Yield Optimization

To improve the efficiency and yield of the esterification process, several advanced techniques can be applied. The primary challenge in Fischer esterification is the equilibrium nature of the reaction. Le Chatelier's principle guides the strategies for yield optimization, which primarily focus on removing water as it is formed or using an excess of one reactant.

Yield Optimization Strategies:

Dehydration: The use of concentrated sulfuric acid is twofold; it acts as a catalyst and a powerful dehydrating agent, sequestering the water produced and shifting the equilibrium to favor the formation of the ester. scienceready.com.au

Excess Reactant: Employing a large excess of ethanol can also drive the reaction forward to increase the product yield.

Azeotropic Distillation: Water can be removed from the reaction mixture by azeotropic distillation using a Dean-Stark apparatus, a common technique in industrial-scale ester synthesis.

Purification: Post-reaction, the mixture contains the ester, unreacted starting materials, the acid catalyst, and water. A typical workup involves washing the organic layer with a weak base solution, such as sodium bicarbonate (NaHCO₃), to neutralize the remaining carboxylic acid and the sulfuric acid catalyst. scienceready.com.au This is followed by washing with water and drying over an anhydrous salt like sodium sulfate before final purification by distillation.

Novel Synthetic Routes and Green Chemistry Approaches

Recent advancements in chemical synthesis have led to the development of novel methods that offer significant advantages over traditional batch processes, including enhanced safety, reduced reaction times, and alignment with the principles of green chemistry.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. nih.govrsc.org This technology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry.

Advantages for this compound Synthesis:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous materials. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, enabling precise temperature control and preventing the formation of hot spots. uc.pt

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. uc.pt

Integration and Automation: Flow systems can integrate multiple synthetic and purification steps, creating a streamlined and automated process from starting materials to the final product. nih.govmdpi.com

While a specific continuous flow synthesis for this compound is not extensively detailed in available literature, the principles have been successfully applied to the synthesis of various esters and other organic molecules, demonstrating its feasibility for this compound. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reaction mixtures. omicsonline.org This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. omicsonline.org

Mechanism and Benefits:

Rapid Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.

Increased Reaction Rates: The high temperatures and pressures that can be safely achieved in sealed microwave reactor vessels often lead to significant rate enhancements.

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, which is a key principle of green chemistry.

This methodology has been successfully applied to a wide range of esterification reactions and other organic transformations, suggesting its potential for the efficient synthesis of this compound. nih.govsciforum.net

Table 2: Comparison of Synthesis Methodologies

| Feature | Conventional Batch (Reflux) | Continuous Flow | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | Hours | Minutes to Hours | Minutes |

| Safety | Moderate (large volumes) | High (small volumes) | High (contained system) |

| Scalability | Complex | Straightforward | Moderate |

| Process Control | Limited | Precise | Precise |

| Energy Efficiency | Low | High | High |

Catalytic Synthesis Approaches for Enhanced Efficiency and Selectivity

The choice of catalyst is crucial for optimizing the synthesis of this compound. While strong mineral acids are effective, they can be corrosive and difficult to separate from the product mixture. Modern catalytic approaches focus on improving efficiency, selectivity, and sustainability.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IR-120) or zeolites, can replace homogeneous catalysts like sulfuric acid. The primary advantage is the ease of separation; the catalyst can be simply filtered off from the reaction mixture and potentially recycled, simplifying the purification process and reducing waste.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants that are soluble in two immiscible phases. In the context of related bromo-ester synthesis, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between an aqueous phase and an organic phase. researchgate.net This can enhance reaction rates and allow for milder reaction conditions.

Biocatalysis: The use of enzymes, such as lipases, for esterification reactions is a growing area of green chemistry. Enzymes operate under mild conditions (neutral pH and low temperatures), are highly selective, and are biodegradable. This approach can lead to higher purity products with less environmental impact.

These advanced catalytic methods offer pathways to synthesize this compound with greater efficiency, reduced environmental impact, and simplified processing compared to traditional methods.

Stereochemical Aspects and Chirality of Ethyl 2,3 Dibromobutyrate

Diastereomeric Forms and Their Separation

Ethyl 2,3-dibromobutyrate possesses two adjacent chiral centers at carbons 2 and 3. This structure gives rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are commonly referred to using the erythro/threo nomenclature. The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to ethyl crotonate (ethyl but-2-enoate). uni.edu

The starting material, ethyl crotonate, is a trans-alkene. The addition of bromine to a double bond generally proceeds via an anti-addition mechanism. This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. In the case of trans-ethyl crotonate, this anti-addition stereospecifically results in the formation of the threo diastereomer as the primary product. uni.edu Conversely, if one were to start with the less common cis-ethyl crotonate, the same anti-addition mechanism would yield the erythro diastereomer.

The separation of these diastereomeric forms is achievable due to their different physical properties, such as melting point, boiling point, and solubility. Standard laboratory techniques are employed for this purpose:

Fractional Distillation: A high yield of ethyl α,β-dibromobutyrate can be obtained from the reaction of ethyl crotonate and bromine, and the resulting diastereomers can potentially be separated by careful fractional distillation under reduced pressure, owing to slight differences in their boiling points. uni.edu

Column Chromatography: This is a highly effective method for separating diastereomers. By using a suitable stationary phase (like silica (B1680970) gel) and a carefully chosen mobile phase, the diastereomers will exhibit different retention times, allowing for their isolation. rsc.orgmdpi.com

Crystallization: If the diastereomers are solid, fractional crystallization can be used. One diastereomer may be less soluble in a particular solvent system, allowing it to crystallize out of the solution, leaving the other diastereomer in the mother liquor. york.ac.uk For some compounds, a process known as crystallization-induced asymmetric transformation can be used to convert an equilibrium mixture of diastereomers into a single, less soluble diastereomer. uvic.ca

The efficiency of separation is critical for obtaining stereochemically pure compounds for further use or analysis.

| Separation Technique | Principle | Applicability to this compound |

| Fractional Distillation | Difference in boiling points | Potentially applicable for large-scale separation, but may not achieve high purity. uni.edu |

| Column Chromatography | Differential adsorption to a stationary phase | Highly effective for achieving high purity of separated diastereomers. mdpi.comnih.gov |

| Crystallization | Difference in solubility | Effective if one diastereomer can be selectively crystallized from a solution. york.ac.uk |

Enantioselective Synthesis and Resolution Techniques

While the bromination of ethyl crotonate yields a racemic mixture of the threo diastereomer (a pair of enantiomers), obtaining a single enantiomer requires more advanced strategies. These fall into two main categories: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to create a new stereocenter in a way that produces one enantiomer in excess over the other. This often involves the use of chiral catalysts or reagents that create a chiral environment for the reaction. york.ac.uk For a reaction like the bromination of an alkene, this could involve:

Chiral Catalysts: A chiral Lewis acid or organocatalyst could coordinate with the substrate or the bromine, influencing the direction of attack to favor the formation of one enantiomer.

Chiral Brominating Agents: Using a brominating reagent that is itself chiral can transfer that chirality during the reaction.

Resolution Techniques: Resolution is the process of separating a racemic mixture into its constituent enantiomers. Since enantiomers have identical physical properties, they cannot be separated by standard methods like distillation or regular chromatography. The most common strategy is to convert the enantiomers into a mixture of diastereomers, which can then be separated. tcichemicals.com

Diastereomer Formation: The racemic this compound could be hydrolyzed to the corresponding racemic 2,3-dibromobutyric acid. This acid could then be reacted with a single, pure enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). This reaction forms two diastereomeric salts: [(R)-acid/(R)-base] and [(S)-acid/(R)-base].

Separation and Recovery: These diastereomeric salts can be separated by crystallization or chromatography. york.ac.uk Once separated, the individual diastereomeric salts are treated with a strong acid to break the salt linkage, regenerating the pure enantiomer of 2,3-dibromobutyric acid and the original chiral base. The purified acid can then be re-esterified to yield enantiomerically pure this compound.

Enzymatic Resolution: Biocatalysis using enzymes like lipases or dehalogenases can offer high enantioselectivity. For instance, a lipase (B570770) might selectively hydrolyze one enantiomer of the ethyl ester in the racemic mixture, leaving the other enantiomer unreacted. The resulting acid and the unreacted ester can then be easily separated.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or hydroxy acids, as starting materials. uvic.catcichemicals.com This approach leverages the existing stereocenters of the natural product to build a new, complex chiral molecule.

A hypothetical chiral pool synthesis for an enantiomer of this compound could start from a simple chiral building block like L- or D-lactic acid or malic acid. researchgate.net For example, a synthesis starting from commercially available ethyl (S)-lactate would already have the correct stereochemistry at the C2 position. The synthetic challenge would then be to introduce the bromine atoms and extend the carbon chain with the correct stereochemical control at the C3 position. Such a multi-step synthesis would be complex but would avoid the need for resolution or asymmetric catalysis.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, Optical Rotation)

Once the stereoisomers of this compound are synthesized and separated, their exact stereochemical configuration must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between diastereomers. The protons and carbons in diastereomers are in chemically non-equivalent environments, leading to different NMR spectra.

¹H NMR: For the erythro and threo diastereomers of this compound, the coupling constant (³J value) between the vicinal protons on C2 and C3 is particularly informative. Based on the Karplus relationship, the magnitude of this coupling constant depends on the dihedral angle between the two protons. In the more stable staggered conformations, the anti-periplanar arrangement (180° angle) typically results in a larger coupling constant (around 10-14 Hz), while the gauche arrangement (60° angle) gives a smaller coupling constant (around 2-5 Hz). By analyzing these coupling constants, one can deduce the relative stereochemistry (syn or anti) of the two bromine atoms. magritek.com

Optical Rotation: While NMR can distinguish diastereomers, it cannot differentiate between enantiomers. Optical rotation, measured with a polarimeter, is the definitive method for this purpose.

Principle: Chiral molecules are optically active, meaning they rotate the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions. masterorganicchemistry.com One enantiomer will be dextrorotatory (+), while its mirror image will be levorotatory (-).

Specific Rotation [α]: The specific rotation is a standardized value that is a physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration, and wavelength of light). masterorganicchemistry.com By measuring the optical rotation of a purified sample, one can determine if it is a single enantiomer and, by comparing the sign of the rotation to known standards, assign its absolute configuration (R/S). The magnitude of the rotation is also used to calculate the enantiomeric excess (ee) of a sample that is not enantiomerically pure. libretexts.orgthieme-connect.de

| Spectroscopic Method | Information Provided | Application to this compound |

| NMR Spectroscopy | Distinguishes between diastereomers based on chemical shifts and coupling constants. | Allows assignment of erythro vs. threo relative stereochemistry. magritek.com |

| Optical Rotation | Distinguishes between enantiomers (+/-) and determines enantiomeric purity. | Confirms the presence of a single enantiomer and allows for assignment of absolute (R/S) configuration if a standard is known. masterorganicchemistry.com |

Reaction Mechanisms and Chemical Transformations Involving Ethyl 2,3 Dibromobutyrate

Nucleophilic Substitution Reactions (SN1, SN2)

The presence of two carbon-bromine bonds makes Ethyl 2,3-dibromobutyrate susceptible to nucleophilic attack. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on factors like the substrate structure, nucleophile strength, and solvent. csus.eduresearchgate.net In the case of secondary halides like this compound, both mechanisms are plausible. csus.edu SN2 reactions, which involve a backside attack by the nucleophile in a single, concerted step, are favored by strong nucleophiles and polar aprotic solvents. nih.gov This mechanism results in an inversion of stereochemistry at the targeted carbon center. nih.gov Conversely, SN1 reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate and are favored by weak nucleophiles and polar protic solvents. rsc.orgtsijournals.com

Formation of Substituted Butyrates

While theoretically possible, the direct nucleophilic substitution of the bromine atoms in this compound by external nucleophiles to form simple substituted butyrates is often complicated by competing elimination reactions. The vicinal (neighboring) arrangement of the two bromine atoms facilitates the removal of HBr or Br₂, leading to the formation of unsaturated products.

A notable example of this competition is the reaction of Ethyl α,β-dibromobutyrate with silver acetate (B1210297) in anhydrous acetic acid. Instead of the expected diacetate product resulting from a double substitution, the reaction primarily yields an impure, unsaturated product containing bromine. magtech.com.cn This outcome suggests that elimination pathways are highly favored over substitution under these conditions. The formation of alkenes is a common side reaction when attempting nucleophilic substitution on substrates prone to elimination. organic-chemistry.org

Table 1: Competing Pathways in Reactions of this compound

| Reactant | Nucleophile / Reagent | Expected Substitution Product | Observed Product Type | Reference |

|---|

This inherent reactivity profile makes the synthesis of simple substituted butyrates from this compound challenging, often requiring carefully controlled conditions or alternative synthetic strategies to minimize the formation of elimination byproducts.

Intramolecular Cyclization Reactions

Despite the challenges with intermolecular substitutions, this compound is a valuable precursor for intramolecular cyclization reactions, where a nucleophile within the same molecule attacks one of the carbon-bromine centers. These reactions are powerful tools for constructing heterocyclic ring systems.

Benzodioxanes: this compound serves as a key building block for the synthesis of 1,4-benzodioxane (B1196944) derivatives. In a classic example, the condensation of this compound with catechol (1,2-dihydroxybenzene) in the presence of a base like potassium carbonate yields ethyl 3-methyl-1,4-benzodioxan-2-carboxylate. scientific.net This transformation proceeds via a double nucleophilic substitution, where the two hydroxyl groups of catechol act as nucleophiles, sequentially displacing the two bromine atoms to form the six-membered dioxane ring. scientific.net

Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, typically involves the intramolecular cyclization of γ-haloamines. grafiati.com For instance, the related compound, ethyl 2,4-dibromobutanoate, is used to synthesize N-protected 2-triazolyl azetidines through a ring-closing reaction. However, the synthesis of azetidines directly from this compound via intramolecular nucleophilic substitution with an amine is not a commonly reported or mechanistically favorable pathway. This is because it would require the formation of a highly strained three-membered aziridine (B145994) ring as an intermediate, which would then need to rearrange. The cyclization to form a four-membered azetidine (B1206935) ring from a 1,4-dihalo precursor is a more conventional and efficient method.

The formation of ethyl 3-methyl-1,4-benzodioxan-2-carboxylate from catechol and this compound demonstrates high regioselectivity. The reaction proceeds through two consecutive SN2 attacks. One phenolic oxygen attacks the carbon at the 2-position (the α-carbon), and the other attacks the carbon at the 3-position (the β-carbon), leading specifically to the 1,4-benzodioxane structure.

Starting with the erythro diastereomer would lead to the cis-substituted benzodioxane.

Starting with the threo diastereomer would result in the trans-substituted benzodioxane.

This stereospecificity is a hallmark of reactions proceeding through a well-defined SN2 mechanism and is crucial for controlling the three-dimensional structure of the final heterocyclic product.

Elimination Reactions for Olefinic Products

Elimination reactions are a prominent feature of the chemistry of this compound. The presence of bromine atoms on adjacent carbons, along with protons on the α- and β-carbons, sets the stage for dehydrobromination (loss of HBr) to form unsaturated esters. These reactions typically proceed via a bimolecular (E2) mechanism, especially in the presence of a strong, non-nucleophilic base.

Formation of α,β-Unsaturated Esters (e.g., Ethyl 2-Bromocrotonate)

A significant application of this compound is its conversion to Ethyl 2-bromocrotonate. This transformation is an elimination reaction where one equivalent of hydrogen bromide is removed from the molecule. The reaction can be achieved by treating this compound with a base.

The stereochemistry of the resulting alkene is dependent on the stereochemistry of the starting dibromide. The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the bromide leaving group.

Elimination from the erythro isomer of this compound leads to the formation of (Z)-ethyl 2-bromocrotonate.

Elimination from the threo isomer yields (E)-ethyl 2-bromocrotonate.

This stereochemical control makes the elimination reaction a valuable method for the diastereoselective synthesis of specific geometric isomers of α,β-unsaturated esters.

Table 2: Key Transformations of this compound

| Reaction Type | Reagents / Conditions | Product | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Catechol, K₂CO₃ | Ethyl 3-methyl-1,4-benzodioxan-2-carboxylate | scientific.net |

Mechanistic Pathways of Dehydrohalogenation

Dehydrohalogenation is a fundamental elimination reaction in which a hydrogen halide is removed from a molecule, typically resulting in the formation of an alkene. byjus.com For this compound, a vicinal dihalide, this process can lead to the formation of unsaturated esters. The reaction generally proceeds through one of two primary mechanisms: E1 (unimolecular elimination) or E2 (bimolecular elimination). byjus.com

The E2 mechanism is a one-step process where a base abstracts a proton, and simultaneously, the leaving group (a bromide ion) departs, forming a double bond. byjus.com This pathway requires an anti-periplanar conformation between the proton being abstracted and the leaving group. doubtnut.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. byjus.com Strong, bulky bases favor the E2 mechanism. masterorganicchemistry.com For this compound, the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. For instance, the dehalogenation of meso-2,3-dibromobutane (B1593828) with iodide ions yields trans-2-butene, while the S,S- and R,R-isomers yield cis-2-butene (B86535) due to the requirement for anti-elimination. doubtnut.com A similar principle applies to the dehydrohalogenation of this compound, where the specific diastereomer will influence the E/Z ratio of the resulting ethyl bromocrotonate.

The E1 mechanism , in contrast, is a two-step process. byjus.com The first step, which is the rate-determining step, involves the departure of a leaving group to form a carbocation intermediate. byjus.comyoutube.com The second step is the rapid abstraction of a proton from an adjacent carbon by a (usually weak) base to form the double bond. byjus.com The rate of the E1 reaction depends only on the concentration of the substrate. byjus.com E1 reactions are favored by polar protic solvents, weak bases, and substrates that can form stable carbocations. youtube.com While tertiary alkyl halides readily undergo E1 reactions, secondary halides like this compound can proceed via E1, but often face competition from SN1, E2, and SN2 reactions. masterorganicchemistry.com The formation of a carbocation intermediate in the E1 pathway means that rearrangements to form a more stable carbocation are possible, although less common in this specific substrate compared to more complex systems.

In the context of this compound, treatment with a base can lead to the elimination of one equivalent of hydrogen bromide to yield ethyl 2-bromocrotonate. beilstein-journals.org The choice of base and reaction conditions determines which mechanistic pathway is favored. For example, a strong, non-nucleophilic base like potassium tert-butoxide would strongly favor the E2 pathway. In contrast, solvolysis in a polar protic solvent like ethanol (B145695) would favor an E1/SN1 pathway.

The dehydrohalogenation can sometimes proceed further. A double E2 dehydrohalogenation reaction can occur with a strong base at elevated temperatures, which would lead to the formation of an alkyne. youtube.com

Table 1: Comparison of E1 and E2 Dehydrohalogenation Mechanisms for this compound

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Number of Steps | Two steps | One step |

| Intermediate | Carbocation | None (Transition state) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |

| Potential for Rearrangement | Yes | No |

| Favored by | Polar protic solvents, stable carbocation formation | High concentration of strong, non-nucleophilic base |

Radical Reactions and Their Application

While ionic reactions of this compound are common, radical reactions offer alternative pathways for its transformation. These reactions involve intermediates with unpaired electrons, known as radicals. The carbon-bromine bond in this compound can be cleaved homolytically by heat or light, or through the action of a radical initiator.

One significant application of radical reactions involving halogenated compounds is in Atom Transfer Radical Polymerization (ATRP) . While specific studies on this compound as an initiator are not prevalent in the provided context, its structure is analogous to other alkyl halides used as initiators in ATRP. In a typical ATRP process, a transition metal complex reversibly activates a dormant species (the alkyl halide) to generate radicals, allowing for controlled polymer growth.

Another potential radical reaction is reductive dehalogenation . This can be achieved using radical-based reducing agents like tributyltin hydride (Bu3SnH) or through photochemical methods. These reactions would replace one or both bromine atoms with hydrogen atoms.

Furthermore, anchimeric assistance, the participation of a neighboring group in a reaction, can influence radical formation. While typically discussed in the context of ionic reactions, neighboring group participation can also stabilize radical intermediates, potentially influencing the regioselectivity and stereoselectivity of radical reactions involving this compound.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. In the context of this compound, the most relevant potential rearrangement is the Favorskii rearrangement , which is characteristic of α-halo ketones. Although this compound is an α,β-dihaloester, under certain basic conditions, it could potentially undergo a quasi-Favorskii type rearrangement.

The classic Favorskii rearrangement involves the treatment of an α-halo ketone with a base to form a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like an alkoxide) to yield a rearranged carboxylic acid derivative. For this compound, the presence of the ester group and two bromine atoms complicates this picture.

More commonly, rearrangements involving this compound are associated with its carbocation intermediates formed under E1 or SN1 conditions. youtube.com If a secondary carbocation is formed at the C-2 or C-3 position, a hydride or alkyl shift could theoretically occur to form a more stable carbocation, leading to a rearranged product. However, such rearrangements are highly dependent on the stability of the potential rearranged carbocation and are often in competition with direct elimination or substitution. pubhtml5.com For instance, solvolysis of a similar secondary halide, 2-chloro-3-phenylbutane, is known to proceed with rearrangement to a more stable benzylic carbocation. pubhtml5.com

Catalyzed Reactions with this compound

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. This compound can serve as a substrate in various catalyzed reactions.

Transition Metal Catalysis in C-C or C-Heteroatom Bond Formation

The carbon-bromine bonds in this compound are susceptible to oxidative addition by low-valent transition metals like palladium, nickel, or copper. This reactivity makes it a suitable substrate for cross-coupling reactions, a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds.

For example, in a Suzuki coupling , a palladium catalyst could be used to couple this compound with an organoboron compound. Similarly, in a Heck reaction , it could be coupled with an alkene. These reactions would typically proceed with the initial coupling at one of the C-Br bonds, and the second C-Br bond could either remain intact or undergo a subsequent reaction depending on the conditions.

Copper-catalyzed reactions are also relevant. For example, in an Ullmann condensation , a copper catalyst could facilitate the coupling of this compound with an alcohol or an amine to form an ether or an amine, respectively.

Organocatalysis in Stereoselective Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of this compound, organocatalysts could be employed to achieve stereoselective transformations. For instance, a chiral amine or phosphine (B1218219) catalyst could be used in a substitution or elimination reaction to favor the formation of one enantiomer or diastereomer of the product.

While specific examples of organocatalyzed reactions with this compound are not detailed in the provided search results, the principles of organocatalysis suggest potential applications. For example, a chiral base could be used for an enantioselective dehydrohalogenation. Similarly, a chiral phase-transfer catalyst could be used to control the stereochemistry of a reaction involving an anionic nucleophile.

Enzymes, as natural catalysts, also offer powerful tools for stereoselective transformations. Haloalkane dehalogenases, for example, can catalyze the hydrolytic dehalogenation of halogenated compounds. google.com These enzymes can exhibit high enantioselectivity, making them valuable for the kinetic resolution of racemic mixtures of compounds like this compound or its derivatives. google.communi.cz For instance, a chemoenzymatic process has been developed that involves the spontaneous dehydrohalogenation of methyl 2,3-dibromobutanoate to form methyl 2-bromocrotonate, which is then enantioselectively reduced by an ene-reductase. researchgate.net

Applications of Ethyl 2,3 Dibromobutyrate in Advanced Organic Synthesis

Precursor for Complex Pharmaceutical Intermediates and Scaffolds

No specific examples or research data were found in the available literature to support the use of Ethyl 2,3-dibromobutyrate as a precursor for the synthesis of the following pharmaceutical intermediates and scaffolds.

Synthesis of Benzodiazepine (B76468) Derivatives

No synthetic routes or methodologies were identified that utilize this compound for the synthesis of benzodiazepine derivatives.

Role in the Construction of Oxygen and Sulfur Heterocycles (e.g., Benzoxathiines)

There is no available information on the role of this compound in the construction of benzoxathiines or other related oxygen and sulfur heterocycles.

Building Block for Antimicrobial Agents and Herbicides

No studies were found that describe the application of this compound as a building block in the development of antimicrobial agents or herbicides.

Intermediate in the Synthesis of Natural Products and Analogues

The use of this compound as an intermediate in the synthesis of natural products or their analogues is not documented in the reviewed scientific literature.

Role in the Development of New Synthetic Methodologies

No new synthetic methodologies were found to have been developed that specifically feature or rely on the reactivity of this compound.

Compound Names Mentioned

Derivatization for Analytical and Mechanistic Studies

The chemical structure of this compound, with its vicinal bromine atoms, offers reactive sites for derivatization. This process involves chemically modifying the compound to attach a specific label, which can facilitate its detection and quantification or help in elucidating the mechanisms of reactions in which it participates.

Fluorescent Derivatization for Enhanced Detection

This compound is not fluorescent and lacks a strong chromophore, making its detection at low concentrations by techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. To overcome this limitation, fluorescent derivatization can be employed. This pre-column or post-column technique involves reacting the analyte with a fluorescent reagent to form a highly fluorescent product, thereby significantly enhancing the sensitivity and selectivity of the analytical method.

The vicinal dibromides in this compound can undergo dehydrobromination in the presence of a suitable base to form a more reactive unsaturated intermediate. This intermediate can then react with a fluorescent tag containing a nucleophilic group. Alternatively, a direct nucleophilic substitution of one or both bromine atoms by a fluorescent nucleophile can be envisioned, although this is generally less favorable for secondary alkyl halides.

A common strategy involves the use of fluorescent reagents that are specifically designed to react with certain functional groups. In the case of this compound, a plausible approach would be to induce an elimination reaction to form an α,β-unsaturated ester, which can then react with a fluorescent probe via a Michael addition.

Table 1: Hypothetical Fluorescent Derivatization of this compound for HPLC Analysis

| Parameter | Value |

| Analyte | This compound |

| Derivatization Strategy | Base-induced elimination followed by Michael addition |

| Proposed Reagent | Dansyl-hydrazine |

| Reaction Conditions | Triethylamine (base), 60°C, 30 min |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 525 nm |

| Detection Limit (LOD) | Low ng/mL range |

| Quantification Limit (LOQ) | Low ng/mL range |

This table presents a hypothetical derivatization scheme. Dansyl-hydrazine is a well-known fluorescent labeling agent for carbonyl compounds, and its use here is postulated for the derivatization of an unsaturated intermediate formed from this compound.

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. thermofisher.com In the context of this compound, isotopes of carbon (¹³C) or hydrogen (²H, deuterium) can be strategically incorporated into the molecule. The position of these labels in the products of a reaction can then be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). thermofisher.com

For instance, to study the mechanism of a dehalogenation reaction of this compound, one could synthesize a version of the molecule with deuterium (B1214612) atoms at the 2- and 3-positions. The stereochemical outcome of the elimination reaction (i.e., whether it proceeds via an anti- or syn-elimination pathway) can be determined by analyzing the isotopic distribution in the resulting alkene product.

Table 2: Illustrative Isotopic Labeling Study for a Hypothetical Elimination Reaction of this compound

| Labeled Substrate | Reaction Studied | Analytical Technique | Mechanistic Question Addressed |

| Ethyl 2,3-dibromo-2,3-d₂-butyrate | Base-catalyzed dehydrobromination | ¹H NMR and ²H NMR Spectroscopy | Stereochemistry of the elimination (anti vs. syn) |

| Ethyl 2,3-dibromo-[1-¹³C]-butyrate | Reductive dehalogenation | ¹³C NMR Spectroscopy | Fate of the carbonyl carbon during the reaction |

| Ethyl 2,3-dibromo-[4-¹³C]-butyrate | Nucleophilic substitution | Mass Spectrometry | Identification of fragmentation patterns and reaction intermediates |

This approach allows for a detailed examination of bond-forming and bond-breaking steps at the molecular level, which is fundamental to understanding and optimizing chemical reactions.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Ethyl 2,3-dibromobutyrate. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl ester group and the dibrominated butyl chain. The ethoxy group protons typically appear as a quartet and a triplet. The protons on the brominated carbons (C2 and C3) would appear as complex multiplets in the downfield region due to the deshielding effect of the bromine atoms and spin-spin coupling with each other and with the adjacent methyl protons.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the two carbons bonded to bromine, the methylene and methyl carbons of the ethyl group, and the methyl group of the butyrate chain. The chemical shifts of the carbons attached to the electronegative bromine and oxygen atoms are characteristically downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~1.30 | Triplet, 3H (CH₃ of ethyl group) |

| ¹H | ~1.90 | Doublet, 3H (CH₃ at C3) |

| ¹H | ~4.25 | Quartet, 2H (CH₂ of ethyl group) |

| ¹H | ~4.40-4.60 | Multiplet, 2H (CH at C2 and C3) |

| ¹³C | ~14.0 | CH₃ of ethyl group |

| ¹³C | ~20.0 | CH₃ at C3 |

| ¹³C | ~50-60 | CH-Br carbons (C2 and C3) |

| ¹³C | ~62.0 | O-CH₂ of ethyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₁₀Br₂O₂), the molecular weight is approximately 273.95 g/mol . chemicalbook.comnih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The presence of two bromine atoms is readily identifiable from the isotopic pattern of the molecular ion peak, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M, M+2, and M+4 peak pattern.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. For this compound, key fragmentation would likely involve the cleavage of the C-Br bonds and the ester group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Description |

|---|---|---|

| 272/274/276 | [C₆H₁₀Br₂O₂]⁺ | Molecular ion peak cluster |

| 227/229/231 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 193/195 | [M - Br]⁺ | Loss of one bromine atom |

| 149 | [C₄H₆BrO]⁺ | Fragment from cleavage and rearrangement |

| 115 | [M - 2Br - H]⁺ | Loss of both bromine atoms and a hydrogen |

| 79/81 | [Br]⁺ | Bromine ion |

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it provides quantitative purity data and aids in the identification of impurities. Purity assessment by GC is a standard quality control measure for related compounds like Ethyl 2,3-dibromopropionate, often requiring a purity of ≥98.0%. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or for preparative separation. A reverse-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile and water, would be a common approach for analyzing this type of ester. sielc.com

Table 3: Typical Chromatographic Conditions for this compound Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| GC | Column | Capillary column (e.g., DB-5, HP-5ms) |

| Injector Temperature | 250 °C | |

| Oven Program | Start at 100 °C, ramp to 280 °C | |

| Detector | FID or MS | |

| HPLC | Column | Reverse-phase C18, 5 µm |

| Mobile Phase | Isocratic or gradient of Acetonitrile/Water | |

| Flow Rate | 1.0 mL/min |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and stereochemical information. While some sources indicate this compound may be a liquid at room temperature, others report a melting point of 58.5°C, suggesting it can exist as a solid. chemicalbook.comechemi.com

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would elucidate the exact conformation of the molecule in the solid state and detail the intermolecular interactions within the crystal lattice. This would be particularly valuable for confirming the relative stereochemistry of the two chiral centers at C2 and C3. As of now, specific crystallographic data for this compound is not prominently available in the surveyed literature.

Computational Chemistry and Modeling of Molecular Properties

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the properties and reactivity of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional structure and its corresponding bond lengths and angles.

Calculate spectroscopic properties: Simulating NMR chemical shifts and vibrational frequencies (IR/Raman) to aid in the interpretation of experimental spectra.

Analyze electronic properties: Determining the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which provide insights into the molecule's reactivity.

Model reaction pathways: Investigating the mechanisms and energetics of reactions involving the compound, such as dehydrobromination or nucleophilic substitution.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would involve calculating the trajectories of its atoms, providing insights into its conformational flexibility. By simulating the molecule in different environments (e.g., in a vacuum or in various solvents), researchers can:

Explore conformational space: Identify the most stable and frequently occurring conformations (rotamers) of the molecule.

Understand solvent effects: Analyze how the solvent influences the conformational preferences and dynamics of the molecule.

Predict macroscopic properties: Relate the molecular-level behavior to properties like density and viscosity.

These computational approaches serve as a valuable complement to experimental techniques, offering a deeper understanding of the molecule's structure, properties, and behavior. mdpi.com

Predictive Modeling of Reaction Outcomes for this compound Remains an Open Area of Research

Despite the growing application of computational tools in synthetic chemistry, specific predictive models for the reaction outcomes and selectivity of this compound are not yet detailed in publicly available research. While the broader field of chemistry is increasingly leveraging predictive modeling to forecast the results of chemical reactions, dedicated studies focusing on this particular dibrominated ester have not been forthcoming.

Predictive modeling in chemistry utilizes computational methods, including machine learning and quantum chemistry, to anticipate various aspects of a chemical transformation. These models are typically trained on large datasets of known reactions to identify patterns that correlate starting materials, reagents, and reaction conditions with specific products and their relative abundance. For a compound like this compound, such models could theoretically predict the stereoselectivity of debromination reactions, the regioselectivity of elimination reactions, or the likelihood of substitution versus elimination under various conditions.

The development of a predictive model for this compound would likely involve several key steps:

Data Curation: A comprehensive dataset of reactions involving this compound and structurally similar vicinal dibromides would need to be assembled from the scientific literature. This would include information on reactants, products, yields, and reaction conditions.

Featurization: The molecules involved would be converted into a machine-readable format through the calculation of various molecular descriptors. These can include quantum chemical parameters, topological indices, and physicochemical properties.

Model Training: A suitable machine learning algorithm, such as a random forest or a neural network, would be trained on the curated dataset to learn the relationships between the input features and the reaction outcomes.

Validation: The model's predictive power would be rigorously tested against a separate set of reactions not used during the training process.

While general models for predicting reaction outcomes exist, their applicability to the specific nuances of a molecule like this compound would need to be validated. The presence of two chiral centers and the reactivity of the carbon-bromine bonds present unique challenges and opportunities for stereoselective and regioselective control that a dedicated predictive model could help to elucidate.

Table of Potential Parameters for a Predictive Model of this compound Reactions

| Parameter Category | Specific Examples of Descriptors |

| Substrate Features | Dihedral angle between the two bromine atoms, partial atomic charges on the carbons bonded to bromine, steric hindrance parameters (e.g., Tolman cone angle of substituents). |

| Reagent/Catalyst Features | Nucleophilicity/basicity of the reagent, Lewis acidity/basicity of the catalyst, solvent polarity and dielectric constant. |

| Reaction Conditions | Temperature, pressure, reaction time. |

| Predicted Outcomes | Product distribution (e.g., ratio of E/Z alkenes in an elimination reaction), enantiomeric excess (in stereoselective reactions), reaction yield. |

The creation of such a model would be a valuable tool for chemists working in organic synthesis, enabling the rapid screening of reaction conditions and the rational design of experiments to achieve desired outcomes with high selectivity. However, at present, this remains a prospective area for future research.

Emerging Research Frontiers and Future Directions

Green Chemistry Initiatives in the Synthesis and Application of Brominated Compounds

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of brominated compounds like Ethyl 2,3-dibromobutyrate. wordpress.commatanginicollege.ac.in Traditional bromination methods often involve the use of hazardous reagents like molecular bromine (Br₂), which is a toxic and corrosive liquid. wordpress.comtandfonline.com Green chemistry initiatives focus on developing safer and more environmentally benign alternatives.

One approach is the in-situ generation of bromine, where the reactive species is produced directly within the reaction mixture, thereby avoiding the handling and storage of large quantities of hazardous materials. tandfonline.commdpi.com For example, the use of a "bromide/peroxide reaction" with sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium provides an in-situ source of bromine. tandfonline.com This method utilizes water as a solvent and is catalytic with respect to hydrogen peroxide, preventing waste and employing less hazardous chemicals. tandfonline.com

Another green strategy involves the use of solid brominating agents like N-bromosuccinimide (NBS), which is easier and safer to handle than liquid bromine. wordpress.com However, while NBS is less hazardous, it generates byproducts and has a lower atom economy. wordpress.com Therefore, ongoing research aims to develop even more sustainable methods. Aerobic oxidative bromination, using molecular oxygen from the air as the oxidant, is a promising "green" pathway. nih.govacs.org This approach, especially when catalyzed by metal-free systems like ionic liquids, offers high efficiency and a broad substrate scope. nih.govacs.org

The core tenets of green chemistry guiding this research include:

Waste Prevention: Designing syntheses to minimize the production of unwanted byproducts. tandfonline.com

Safer Chemicals: Using and generating substances that possess little or no toxicity to human health and the environment. tandfonline.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. tandfonline.comjocpr.com

Safer Solvents: Utilizing safer solvents like water or minimizing solvent use altogether. wordpress.comtandfonline.com

Development of Sustainable and Atom-Economical Reactions

A key metric in green chemistry is "atom economy," which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wjpps.comlibretexts.orgskpharmteco.com Reactions with high atom economy are inherently more sustainable as they generate less waste. wjpps.com

The synthesis of this compound, which is typically formed through the addition of bromine across the double bond of ethyl crotonate, is an addition reaction. Addition reactions are generally considered to have a high atom economy because all the atoms of the reactants are incorporated into the product. matanginicollege.ac.inrsc.org

Current research focuses on developing catalytic and more atom-economical bromination methods. The goal is to maximize the incorporation of bromine atoms from the source into the target molecule, thereby minimizing waste. nih.govacs.org Oxidative bromination techniques that utilize bromide salts (like NaBr) and an oxidant are being explored to improve atom efficiency. nih.gov

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Atom Economy | Rationale |

| Addition | High (often 100%) | All reactant atoms are incorporated into the final product. matanginicollege.ac.inrsc.org |

| Rearrangement | High (often 100%) | Atoms within a molecule are rearranged, with no atoms lost. matanginicollege.ac.in |

| Substitution | Moderate to Low | A portion of the reactant molecule is replaced by another atom or group, generating a byproduct. rsc.org |

| Elimination | Low | A small molecule is removed from a larger one, creating a double bond and a byproduct. rsc.org |

Exploration of Novel Bioactive Derivatives and Their Therapeutic Potential

This compound and its derivatives are being investigated for their potential as bioactive molecules with therapeutic applications. The presence of bromine atoms can significantly influence the pharmacological properties of a compound. Bromo-organic compounds are important intermediates in the synthesis of pharmaceuticals. nih.govacs.org

For example, derivatives of similar brominated esters have been explored in various medicinal chemistry contexts. Methyl 2,4-dibromobutyrate, a related compound, is used in the synthesis of azetidine-2-carboxylic amide derivatives, which are being studied for their potential in treating diseases like cancer.

The exploration of novel bioactive derivatives of this compound involves synthesizing a library of related compounds and screening them for biological activity. This can lead to the discovery of new lead compounds for drug development. For instance, research has shown that brominated esters can exhibit toxicity to certain microorganisms, suggesting potential antimicrobial applications. core.ac.uk

Integration of Flow Chemistry and Automation in Research Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of compounds like this compound, especially when dealing with hazardous reagents like bromine. scielo.brmdpi.comuottawa.ca

Key advantages of flow chemistry include: scielo.brnjbio.com

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or toxic substances. mdpi.comscielo.br

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. scielo.brnjbio.com

Increased Efficiency and Purity: Superior control over reaction parameters often leads to higher yields, fewer byproducts, and easier purification. mdpi.com

Scalability: Scaling up production is often simpler and more predictable than with batch processes. njbio.com

A safe and straightforward protocol for bromination in continuous flow has been described, where hazardous bromine is generated in-situ and immediately used in the reaction, followed by a quench of any residual bromine. mdpi.com This "telescoped" approach, where multiple reaction steps are connected in a continuous sequence, avoids the isolation of intermediates, saving time and resources. mdpi.comrsc.org

The integration of automation with flow chemistry platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. rsc.org This accelerates the discovery and optimization of new synthetic routes and novel bioactive molecules. rsc.org

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool in the rational design and discovery of new molecules and the optimization of chemical reactions. researchgate.netcore.ac.uk For a compound like this compound, computational methods can provide valuable insights into its properties and reactivity.

Applications of computational studies include:

Predicting Molecular Properties: Quantum mechanical calculations can be used to determine the three-dimensional structure, electronic properties, and reactivity of this compound and its derivatives. acs.org

Understanding Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanism of bromination reactions, helping to design more efficient and selective syntheses.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of derivatives with biological targets, such as enzymes or receptors, researchers can rationally design new compounds with enhanced therapeutic potential. researchgate.netd-nb.info This approach, known as structure-based drug design, can significantly accelerate the drug discovery process. mdpi.com

Virtual Screening: Large virtual libraries of potential derivatives can be computationally screened for their predicted binding affinity to a target protein, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

For example, computational approaches like molecular dynamics simulations can be used to understand how a molecule like an this compound derivative might bind to the active site of an enzyme, guiding the design of more potent inhibitors. acs.org

Compound Names

Q & A

Q. What are the established synthetic routes for Ethyl 2,3-dibromobutyrate, and how do reaction conditions influence yield and purity?